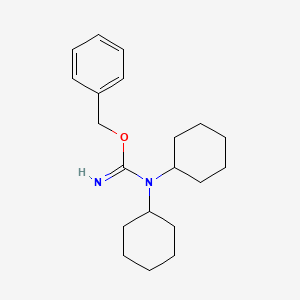
Benzyl dicyclohexylcarbamimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl dicyclohexylcarbamimidate is an organic compound with the molecular formula C20H30N2O. It is known for its applications in organic synthesis and as a reagent in various chemical reactions. This compound is characterized by its unique structure, which includes a benzyl group attached to a dicyclohexylcarbamimidate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl dicyclohexylcarbamimidate can be synthesized through the reaction of benzyl chloride with dicyclohexylcarbodiimide in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Benzyl dicyclohexylcarbamimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl dicyclohexylcarbamate, while reduction can produce benzyl dicyclohexylamine .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Benzyl dicyclohexylcarbamimidate has been investigated for its potential anticancer properties. Research indicates that compounds with carbamate functionalities can exhibit significant biological activity, including inhibition of tumor growth. For instance, studies have shown that related compounds can inhibit fatty acid amide hydrolase, leading to enhanced signaling at cannabinoid receptors, which may have implications in pain management and cancer therapy .
2. Synthesis of Bioactive Compounds
The compound serves as an intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals with targeted biological activities. For example, it has been used in the synthesis of cyclic ureas and carbamates, which are known for their diverse pharmacological properties .
Photochemistry
1. Photobase Generators
This compound has been utilized as a photobase generator in photochemical reactions. Photobase generators are compounds that release a base upon exposure to light, facilitating various chemical transformations. In experiments, it has been shown to effectively generate bases under UV light, which can be applied in polymerization processes and other photochemical applications .
2. Light-Induced Reactions
The compound's ability to undergo light-induced reactions makes it valuable in developing advanced materials and coatings. By incorporating this compound into formulations, researchers can create materials that respond to light stimuli, enhancing their functionality in various applications such as smart coatings and responsive drug delivery systems .
Cosmetic Formulations
1. Skin Lightening Agents
Research has indicated that derivatives of this compound may possess skin-lightening properties similar to other carbamate compounds. These compounds can interfere with melanin metabolism, making them suitable candidates for cosmetic formulations aimed at reducing hyperpigmentation .
2. Stability and Efficacy in Formulations
The stability of this compound under various conditions is crucial for its application in cosmetics. Studies have shown that formulations containing this compound maintain their efficacy over time, making it a reliable ingredient for long-lasting skin care products .
Summary Table of Applications
Mechanism of Action
The mechanism of action of benzyl dicyclohexylcarbamimidate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable intermediates with other reactants, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
N,N’-Dicyclohexylcarbodiimide (DCC): A related compound used in peptide synthesis and as a dehydrating agent.
N,N’-Diisopropylcarbodiimide (DIC): Another carbodiimide used in similar applications but with different steric properties.
Uniqueness: Benzyl dicyclohexylcarbamimidate is unique due to its benzyl group, which imparts distinct reactivity and properties compared to other carbodiimides. This makes it particularly useful in specific synthetic applications where the benzyl group plays a crucial role .
Properties
Molecular Formula |
C20H30N2O |
|---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
benzyl N,N-dicyclohexylcarbamimidate |
InChI |
InChI=1S/C20H30N2O/c21-20(23-16-17-10-4-1-5-11-17)22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1,4-5,10-11,18-19,21H,2-3,6-9,12-16H2 |
InChI Key |
LWOUSWYXTYQZKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=N)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















